molecular formula C12H11N3O2S B1274274 2H-1,4-Benzoxazin-3(4H)-one, 6-(2-amino-4-thiazolyl)-4-methyl- CAS No. 114566-60-8

2H-1,4-Benzoxazin-3(4H)-one, 6-(2-amino-4-thiazolyl)-4-methyl-

Cat. No. B1274274
CAS RN: 114566-60-8
M. Wt: 261.3 g/mol
InChI Key: STHIZLTYZQLTNT-UHFFFAOYSA-N
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Description

2H-1,4-Benzoxazin-3(4H)-one, 6-(2-amino-4-thiazolyl)-4-methyl- (2H-BOTM) is a heterocyclic compound with a benzoxazinone core. It is often used in laboratory experiments due to its wide range of applications in scientific research.

Scientific Research Applications

Antimicrobial Agent

This compound has been utilized as a starting material for synthesizing a range of heterocyclic analogues with significant roles in combating microbial resistance. It exhibits promising therapeutic potential as an antibacterial and antifungal agent. For instance, derivatives of this compound have shown good minimum inhibitory concentration (MIC) values against multi-drug resistant strains of bacteria such as Staphylococcus epidermidis and Pseudomonas aeruginosa , as well as fungi like Candida glabrata and Candida albicans .

Antitumor Activity

The structural analogues of 6-(2-aminothiazol-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one have been explored for their antitumor properties. These compounds have been evaluated for their efficacy in inhibiting the growth of tumor cells, making them valuable in the development of new anticancer drugs .

Luminescent Material

Coordination polymers derived from this compound have been synthesized and show multiresponsive luminescent properties. These materials are sensitive to external stimuli and can be used for the detection of antibiotics and pesticides. Their luminescent properties also make them suitable for applications in optical devices .

Molecular Docking Studies

The compound and its derivatives have been used in molecular docking studies to understand the interaction with target enzymes, such as UDP-N-acetylmuramate/L-alanine ligase . This is crucial for designing antagonists that can inhibit the function of these enzymes, which is a key step in the development of new drugs .

Schiff Base Formation

2-Aminothiazoles, a class to which this compound belongs, are known for their ability to form Schiff bases. These bases have diverse therapeutic roles and are used in medicinal chemistry for their antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic properties .

Synthesis of Aromatic Esters

This compound has been used in the synthesis of novel aromatic ester-based polybenzoxazines. These materials have potential applications in high-performance materials due to their thermal stability and mechanical properties .

properties

IUPAC Name

6-(2-amino-1,3-thiazol-4-yl)-4-methyl-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S/c1-15-9-4-7(8-6-18-12(13)14-8)2-3-10(9)17-5-11(15)16/h2-4,6H,5H2,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHIZLTYZQLTNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC2=C1C=C(C=C2)C3=CSC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40150775
Record name 2H-1,4-Benzoxazin-3(4H)-one, 6-(2-amino-4-thiazolyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-1,4-Benzoxazin-3(4H)-one, 6-(2-amino-4-thiazolyl)-4-methyl-

CAS RN

114566-60-8
Record name 2H-1,4-Benzoxazin-3(4H)-one, 6-(2-amino-4-thiazolyl)-4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114566608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1,4-Benzoxazin-3(4H)-one, 6-(2-amino-4-thiazolyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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